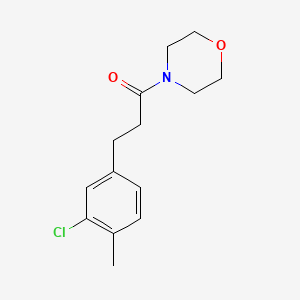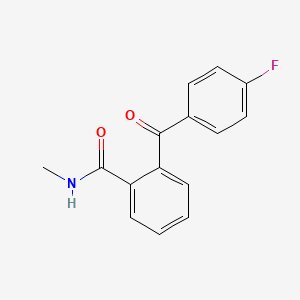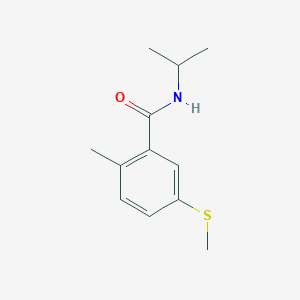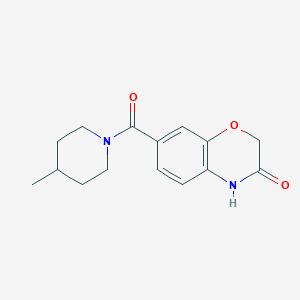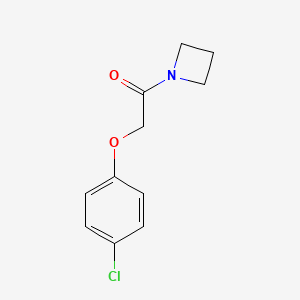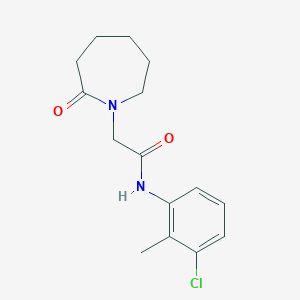
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-210 is a pyrazole derivative that has been synthesized and studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and cancer cell survival. By inhibiting NF-κB activation, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its specificity for inhibiting NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in experiments. In addition, more research is needed to determine the optimal dose and administration route for N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer drugs. Another area of interest is the development of more soluble forms of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide for easier administration. Additionally, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans, as well as its potential use in other diseases such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-2-methylbenzoyl chloride with 2-pyrazoline in the presence of an organic base. This reaction yields N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide as the final product. The purity of the compound can be increased through recrystallization and purification techniques.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its anti-inflammatory and anti-cancer properties. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease have been linked to the overproduction of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation. In addition, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWRJVVUZJPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


